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This technical guide provides a comprehensive analysis of the early-phase clinical trial data for

ERAS-601, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain

phosphatase). ERAS-601 is being investigated as a monotherapy and in combination with

other targeted agents for the treatment of advanced solid tumors driven by the RAS/MAPK

signaling pathway. This document summarizes key clinical findings, details experimental

protocols, and visualizes the underlying biological and clinical workflows.

Core Mechanism of Action
ERAS-601 is an orally bioavailable small molecule that targets SHP2, a non-receptor protein

tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node

that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[2][3]

By inhibiting SHP2, ERAS-601 prevents the dephosphorylation of downstream targets, thereby

inhibiting the activation of the RAS-RAF-MEK-ERK signaling cascade.[4] This mechanism

ultimately aims to suppress tumor cell proliferation and survival in cancers with hyperactivated

RAS/MAPK signaling.[4] Preclinical studies have shown that ERAS-601 inhibits the loading of

active GTP-bound oncogenic RAS and demonstrates anti-proliferative activity in various cancer

cell line models.[2]

Clinical Development Program: The FLAGSHP-1
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The primary clinical investigation of ERAS-601 is the Phase 1/1b FLAGSHP-1 trial

(NCT04670679).[1][2] This first-in-human study is designed to evaluate the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in

combination with other therapies in patients with advanced or metastatic solid tumors.[5][6]

Experimental Protocols
The FLAGSHP-1 study employs a dose-escalation and dose-expansion design.[5]

Monotherapy Dose Escalation:

Objective: To determine the maximum tolerated dose (MTD) and/or recommended dose (RD)

of ERAS-601 administered as a single agent.

Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending

doses of ERAS-601 until the occurrence of unacceptable toxicity, disease progression, or

withdrawal of consent.[5]

Combination Therapy Dose Escalation:

Objective: To determine the MTD and/or RD of ERAS-601 in combination with other anti-

cancer agents, such as the EGFR inhibitor cetuximab.[5][6]

Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending

doses of ERAS-601 in combination with a standard dose of the partner agent.[5] For the

cetuximab combination, the MTD for ERAS-601 was determined to be 40 mg BID on a 3

weeks on, 1 week off schedule.[7]

Dose Expansion:

Objective: To further evaluate the safety, tolerability, and preliminary efficacy of ERAS-601 at

the determined MTD/RD in specific patient populations with particular molecular alterations.

[5]

Key Inclusion Criteria for Chordoma Cohort:

Age ≥ 18 years.[8][9]
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Histologically confirmed chordoma (not dedifferentiated or poorly differentiated).[8][9]

Progressive disease as defined by RECIST 1.1 (+20% change in tumor size between two

scans within 9 months prior to enrollment).[8][9]

ECOG performance status of 0 or 1.[8]

Adequate organ function (hematologic, renal, and hepatic).[9][10]

Key Assessment:

Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors

(RECIST) 1.1.[11]

Quantitative Data Summary
Efficacy in Advanced Chordoma (FLAGSHP-1)
Data presented from a cohort of 13 patients with advanced chordoma who received ERAS-601,

with 11 receiving it in combination with cetuximab, showed promising preliminary activity.[12]

Treatment
Group

Number of
Patients

Partial
Response (PR)

Stable Disease
(SD)

Tumor
Shrinkage
<30%

ERAS-601 +

Cetuximab
11 1 10 10

ERAS-601

Monotherapy
2 0 1 Not Reported

Data as of July 2024.[12]

In the combination cohort, the median time on treatment was 5.06 months, with 8 out of 9

evaluable patients remaining on the study at the time of data cutoff.[3][11]

Safety and Tolerability: ERAS-601 in Combination with
Cetuximab
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The combination of ERAS-601 and cetuximab has demonstrated a manageable safety profile.

The following table summarizes treatment-emergent adverse events (TEAEs) occurring in

>20% of patients in the chordoma cohort of the FLAGSHP-1 trial.[3][11]

Adverse Event Grade 1-2 Grade 3

Dermatitis Acneiform >20% 2 patients

Paronychia >20% -

Dry Skin >20% -

Skin Fissures >20% -

Skin Infection >20% 1 patient

Diarrhea >20% -

Nausea >20% -

Vomiting >20% -

Stomatitis >20% -

Peripheral Edema >20% -

Fatigue >20% -

Thrombocytopenia >20% -

AST Elevation >20% -

No patients discontinued therapy due to TEAEs related to ERAS-601.[3][11]

In a broader cohort of 15 patients with various advanced solid tumors from the dose-escalation

phase of ERAS-601 in combination with cetuximab, the MTD of ERAS-601 was established at

40 mg BID (3 weeks on/1 week off).[6] All treatment-related adverse events (TRAEs) at or

below the MTD were Grade 1 or 2.[6][7] Grade 3 or higher TRAEs, including Grade 4

hypokalemia and Grade 3 diarrhea and platelet count decrease, were observed only at a

higher dose level (60 mg BID).[6]
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Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

Experimental Workflow of the FLAGSHP-1 Trial
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Caption: High-level overview of the FLAGSHP-1 clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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